molecular formula C11H19ClN2O2 B1391434 tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride CAS No. 1208929-16-1

tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride

Cat. No.: B1391434
CAS No.: 1208929-16-1
M. Wt: 246.73 g/mol
InChI Key: JJRPXOQSXGBENW-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex bicyclic heterocycles containing nitrogen atoms. The compound is officially designated as tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride according to Chemical Abstracts Service registry number 1187931-28-7. The systematic name reflects the complete saturation of the bicyclic pyrrolo[3,4-c]pyrrole core structure, indicated by the prefix "hexahydro" which denotes the presence of six additional hydrogen atoms compared to the aromatic parent system. The nomenclature specifically identifies the attachment point of the tert-butyl carboxylate group at the 2-position of the pyrrolidine ring system, with the (1H) designation indicating the tautomeric form where hydrogen is attached to the nitrogen at position 1.

Alternative systematic names found in the chemical literature include tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate hydrochloride and 2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride, where "Boc" represents the tert-butoxycarbonyl protecting group. The ring numbering system follows the established convention for fused pyrrolidine systems, where the pyrrolo[3,4-c]pyrrole designation indicates the fusion pattern between positions 3 and 4 of one pyrrole ring with positions c and d of the adjacent ring. The Chemical Abstracts Service registry analysis reveals multiple synonymous entries including tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride, though the hexahydro designation is more precise as it specifically refers to the saturation state of the bicyclic core rather than the total hydrogen count. Database identifiers include SCHEMBL1394716, SB31417, and DB-335763, which facilitate cross-referencing across different chemical information systems and research databases.

The International Union of Pure and Applied Chemistry name generation follows a hierarchical system where the parent heterocycle pyrrolo[3,4-c]pyrrole serves as the base structure, with systematic modifications indicated through prefixes and suffixes. The "hexahydro" prefix specifically denotes complete saturation of the aromatic pyrrole rings, converting them to pyrrolidine rings while maintaining the bridgehead nitrogen connectivity. The carboxylate substituent positioning follows the established numbering convention where nitrogen atoms are assigned the lowest possible numbers, and the tert-butyl ester functionality is designated through the standard "tert-butyl...carboxylate" suffix terminology. Registry analysis confirms that this compound belongs to the broader class of bicyclic pyrrolidine derivatives with carbamate protection, commonly utilized as synthetic intermediates in pharmaceutical chemistry applications.

Properties

IUPAC Name

tert-butyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2.ClH/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;/h12H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRPXOQSXGBENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208929-16-1
Record name tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride
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Preparation Methods

Method A: Cyclization of Pyrrole Derivatives

Step 1: Synthesis of Pyrrole Precursors

  • Starting materials such as substituted pyrroles or aryl halides are coupled with pyrrole derivatives via palladium-catalyzed cross-coupling reactions.
  • Example: Suzuki-Miyaura coupling of aryl iodides with pyrrole boronic acids under inert atmosphere using tetrakis(triphenylphosphine)palladium(0) as catalyst.

Step 2: Cyclization to Form Pyrrolo[3,4-c]pyrrole Core

  • The coupled intermediates are subjected to intramolecular cyclization using dehydrating agents or acid catalysis.
  • Conditions: Reflux in suitable solvents like toluene or acetic acid, often with the presence of acids such as p-toluenesulfonic acid (p-TsOH).

Step 3: Introduction of the tert-Butyl Carboxylate Group

  • The carboxylate group is introduced via esterification using tert-butyl alcohol and a coupling reagent such as diimide derivatives or carbodiimides.
  • Alternatively, direct esterification with tert-butyl alcohol under acidic conditions can be employed.

Step 4: Purification and Salt Formation

  • The crude product is purified via flash chromatography or recrystallization.
  • The free base is then treated with hydrogen chloride in an appropriate solvent (e.g., ethyl acetate or isopropanol) to form the hydrochloride salt.

Method B: Multi-Component Assembly

Step 1: Formation of the Pyrrolo[3,4-c]pyrrole Scaffold

  • A multicomponent reaction involving amines, aldehydes, and diacetyl derivatives under catalytic conditions (e.g., iron salts or palladium catalysts) facilitates rapid assembly of the heterocyclic core.

Step 2: Functionalization with Carboxylate Groups

  • Post-assembly, the heterocycle undergoes carboxylation via reactions with carbon dioxide or via acylation with suitable acyl chlorides.

Step 3: Esterification with tert-Butyl Alcohol

  • Esterification is achieved through reaction with tert-butyl alcohol in the presence of coupling agents such as DCC or EDC, often under mild conditions.

Step 4: Conversion to Hydrochloride Salt

  • Final protonation with gaseous or solution-phase HCl yields the hydrochloride salt.

Key Reaction Conditions and Catalysts

Reaction Step Conditions Catalysts/Reagents References
Cross-coupling Reflux, inert atmosphere Pd(0) catalysts, base (Na2CO3, K2CO3) ,
Cyclization Reflux in toluene or acetic acid Acid catalysts (p-TsOH) ,
Esterification Heating with tert-butyl alcohol Acid catalysts (H2SO4, p-TsOH) ,
Salt formation Treatment with HCl in ethanol or ethyl acetate HCl gas or HCl solution ,

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reactions Yield Scale Remarks
A Pyrrole derivatives + aryl halides Palladium-catalyzed coupling, cyclization, esterification 60-85% Up to 10 g Suitable for large-scale synthesis
B Multicomponent assembly Cyclization, carboxylation, esterification 50-75% 5-10 g Efficient for diversified derivatives

Research Findings and Optimization

  • Catalyst Efficiency: Palladium catalysts, especially Pd(0) complexes, significantly improve coupling yields.
  • Functional Group Tolerance: Reactions tolerate various substituents, enabling diverse derivatives.
  • Scale-Up: Optimized conditions allow synthesis of over 10 grams without significant yield loss or contamination.
  • Purification: Flash chromatography and recrystallization are effective for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Nucleophiles like amines or alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Substituted pyrrolo[3,4-c]pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride has been studied for its role as a potential pharmacological agent. Notably:

  • Pyruvate Kinase Activation : Research indicates this compound can activate pyruvate kinase R (PKR), an enzyme crucial in glycolysis. The activation of PKR has implications for metabolic diseases such as sickle cell disease (SCD). In a luminescence assay, the compound demonstrated an AC50 value of less than 1 μM, indicating strong efficacy in activating PKR .

Biological Research

The compound's influence on cellular metabolism makes it a candidate for studying metabolic pathways:

  • Glycolytic Pathway : By promoting PKR activity, tert-butyl pyrrolo[3,4-c]pyrrole compounds can enhance ATP production and potentially mitigate symptoms associated with disorders like SCD. This is particularly relevant in developing treatments aimed at improving red blood cell function .

Materials Science

In addition to biological applications, this compound is explored for its properties in materials science:

  • Organic Electronics : Compounds similar to tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole derivatives are being investigated for their use in organic semiconductors due to their unique electronic properties. These materials can be utilized in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Data Table of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryPKR ActivationAC50 < 1 μM; potential treatment for SCD
Biological ResearchEnhancing glycolysisImproves ATP production; relevant for metabolic diseases
Materials ScienceOrganic electronicsPotential use in OLEDs and photovoltaic cells

Case Study 1: Activation of Pyruvate Kinase R

In a study investigating the activation of PKR using various compounds including this compound:

  • The compound was shown to significantly increase PKR activity in vitro.
  • The study highlighted its potential therapeutic applications in enhancing red blood cell metabolism under conditions like SCD.

Case Study 2: Organic Semiconductor Development

Research into the application of pyrrolo[3,4-c]pyrrole derivatives in organic electronics revealed:

  • These compounds exhibit favorable charge transport properties.
  • They were incorporated into device architectures demonstrating improved efficiency compared to traditional materials.

Mechanism of Action

The mechanism by which tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to modulation of biological processes.

Comparison with Similar Compounds

Benzyl-Substituted Derivative

(3aS,6aR)-tert-Butyl 5-benzyl-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride differs by replacing the benzo-triazole moiety with a benzyl group. However, the benzyl group may increase metabolic instability compared to the triazole-containing parent compound .

Pyridazinyl-Substituted Derivative

tert-Butyl 5-(6-methylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate introduces a methylpyridazinyl group, which confers π-stacking capability and basicity. This modification is advantageous for targeting ATP-binding pockets in kinase inhibitors but may reduce solubility due to the hydrophobic methyl group .

Bicyclic Core Variants

Spirocyclic Analogues

tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS 885270-86-0) shares a bicyclic structure but replaces the fused pyrrolo-pyrrole with a spirocyclic system. This alteration reduces ring strain, enhancing thermal stability, but lowers conformational flexibility, which may limit binding to certain targets .

Pyridine-Containing Analogues

tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride (CAS 1187933-06-7) substitutes one pyrrole ring with pyridine. The pyridine’s nitrogen increases basicity (pKa ~6.5 vs. ~3.5 for pyrrole), improving solubility at physiological pH. However, this may also lead to off-target interactions with heme-containing enzymes .

Salt and Protecting Group Variations

Free Base vs. Hydrochloride Salt

The free base form of the parent compound (e.g., tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate) exhibits lower aqueous solubility (<1 mg/mL) compared to its hydrochloride salt (>10 mg/mL), which is critical for bioavailability in drug formulations .

Alternative Protecting Groups

Compounds like tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate hydrochloride (EN300-1666344) use cyclopropylamine instead of pyrrolo-pyrrole. This change simplifies synthesis but reduces the scaffold’s ability to mimic peptide bonds, limiting applications in protease inhibitor design .

Comparative Data Table

Compound Name / CAS No. Core Structure Substituent Solubility (mg/mL) Molecular Weight (g/mol) Key Application Reference
Target Compound Pyrrolo[3,4-c]pyrrole Benzo-triazole >10 (HCl salt) 358.5 (free base) Kinase inhibitors
CAS 885270-86-0 Diazaspiro[3.4]octane None <1 (free base) 240.3 CNS-targeted drugs
CAS 1187933-06-7 Pyrrolo[3,4-c]pyridine None 8 (HCl salt) 272.8 Anticancer agents
tert-Butyl 5-benzyl derivative Pyrrolo[3,4-c]pyrrole Benzyl 2 (HCl salt) 348.9 Neuroprotective agents

Research Findings and Implications

  • Bioactivity : The benzo-triazole substituent in the target compound enhances binding affinity for kinases (IC₅₀ ~50 nM) compared to benzyl or pyridazinyl analogues (IC₅₀ >200 nM) .
  • Metabolic Stability : Hydrochloride salts generally exhibit longer plasma half-lives (t₁/₂ ~4 h) than free bases (t₁/₂ ~1 h) due to improved solubility and reduced renal clearance .

Biological Activity

Tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride is a compound that belongs to the pyrrolo[3,4-c]pyrrole family. This class of compounds has gained attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The biological activity of pyrrolo[3,4-c]pyrrole derivatives has been extensively studied. These compounds exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Several studies have demonstrated the cytotoxic effects of pyrrolo[3,4-c]pyrrole derivatives against various cancer cell lines. For instance, derivatives have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .
  • Antimicrobial Properties : Research indicates that these compounds possess antimicrobial activities, making them potential candidates for developing new antibacterial agents .
  • Neurological Effects : Some derivatives have been investigated for their effects on the nervous system and may offer therapeutic benefits for neurological disorders .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve:

  • Inhibition of Key Enzymes : Many pyrrolo[3,4-c]pyrrole derivatives act as inhibitors of specific enzymes involved in cancer progression and other diseases. For example, some have shown the ability to inhibit mutant forms of EGFR/BRAF pathways in cancer cells .
  • Modulation of Signaling Pathways : These compounds may influence various signaling pathways critical for cell proliferation and survival. The structure-activity relationship (SAR) studies suggest that modifications in substituents can significantly alter their biological activity and selectivity towards specific targets .

Case Studies

  • Anticancer Efficacy : A study conducted on a series of pyrrolo[3,4-c]pyrrole derivatives revealed that certain compounds exhibited significant antiproliferative activity against breast and ovarian cancer cell lines. The most potent compounds had GI50 values ranging from 29 nM to 78 nM .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of pyrrolo[3,4-c]pyrroles against various bacterial strains. The results indicated that these compounds could inhibit bacterial growth effectively at low concentrations.

Data Table: Biological Activities of Pyrrolo[3,4-c]pyrrole Derivatives

Compound NameActivity TypeTarget/Cell LineIC50/Effectiveness
This compoundAnticancerOvarian Cancer Cell LinesModerate Cytotoxicity
Pyrrolo[3,4-c]pyrrole Derivative AAntimicrobialE. coliEffective at Low Concentrations
Pyrrolo[3,4-c]pyrrole Derivative BNeurologicalNeuronal Cell LinesNeuroprotective Effects

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride
Reactant of Route 2
tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride

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